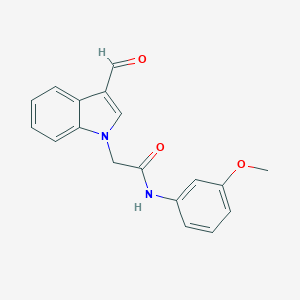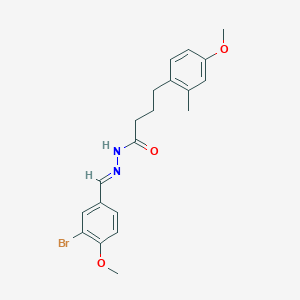![molecular formula C24H22F3N3 B297942 3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B297942.png)
3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, also known as TPPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. TPPB belongs to the class of pyrazolo[3,4-b]pyridine derivatives, which have been identified as promising therapeutic agents for various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
The mechanism of action of 3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is complex and involves multiple pathways. 3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has been shown to inhibit the activity of IKKβ and GSK-3β, which are involved in the regulation of NF-κB and Wnt/β-catenin signaling, respectively. These pathways play a critical role in the regulation of inflammation and cell proliferation. 3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has also been shown to modulate the activity of ion channels, such as TRPC3 and TRPC6, which are involved in the regulation of calcium signaling and cell migration.
Biochemical and Physiological Effects:
3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells. 3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has also been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in high yields and purity. It has also been extensively studied for its potential applications in the field of medicine, making it a suitable candidate for further research. However, 3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has some limitations for use in lab experiments. It has been found to exhibit low solubility in water, which can limit its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for research on 3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. One area of research is the development of novel derivatives of 3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine with improved solubility and bioavailability. Another area of research is the identification of new targets for 3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, which could expand its potential applications in the field of medicine. Additionally, further studies are needed to investigate the safety and toxicity of 3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine in vivo, which is critical for its clinical development.
Méthodes De Synthèse
The synthesis of 3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves the reaction of 4-tert-butylphenylhydrazine with 2,6-dimethyl-3-nitropyridine, followed by reduction with zinc and acetic acid to yield the final product. The synthesis of 3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has been optimized to achieve high yields and purity, making it a suitable candidate for further research.
Applications De Recherche Scientifique
3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. 3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has been found to inhibit the activity of certain enzymes, such as IKKβ and GSK-3β, which are involved in the regulation of inflammatory responses and cell proliferation. 3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has also been shown to modulate the activity of ion channels, such as TRPC3 and TRPC6, which are involved in the regulation of calcium signaling and cell migration.
Propriétés
Nom du produit |
3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine |
|---|---|
Formule moléculaire |
C24H22F3N3 |
Poids moléculaire |
409.4 g/mol |
Nom IUPAC |
3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C24H22F3N3/c1-15-14-19(24(25,26)27)20-21(16-10-12-17(13-11-16)23(2,3)4)29-30(22(20)28-15)18-8-6-5-7-9-18/h5-14H,1-4H3 |
Clé InChI |
YESHSEWSYISRJY-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C(=C1)C(F)(F)F)C(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C |
SMILES canonique |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-(4-methoxy-2-methylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297865.png)
![ethyl 2-(4-isopropylbenzylidene)-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297866.png)

![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-[(2-methoxy-1-naphthyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297870.png)
![ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297871.png)
![6-[4-(diethylamino)benzylidene]-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B297873.png)


![7-(2,4-Dichlorophenyl)-4-(4-methylphenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione](/img/structure/B297879.png)


![N'-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-4-(4-methoxyphenyl)butanohydrazide](/img/structure/B297886.png)